Avenaciolide

Antibacterial MRSA MurA inhibitor

Addressing fosfomycin resistance in MRSA and the need for selective mitochondrial glutamate transport inhibitors. Avenaciolide is a natural bis-γ-lactone that inhibits both wild-type and fosfomycin-resistant MurA (Cys-to-Asp mutant), with MIC values of 8-16 μg/mL against MRSA. • MurA-targeted mechanism distinct from fosfomycin, overcoming clinical resistance. • IC50 of 0.11 mmol·L⁻¹ against A. flavus-2.2× more potent than C11-chain analogues. • Specific glutamate transport inhibitor (Ki=8 μM) for mitochondrial studies. • ≥95% purity; global shipping with cold chain.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 16993-42-3
Cat. No. B020334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenaciolide
CAS16993-42-3
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
InChIInChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
InChIKeyGSTQYRQXFPSWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColourless residue

Avenaciolide Procurement Guide


Avenaciolide (CAS 16993-42-3) is a naturally occurring bicyclic bis-γ-lactone originally isolated from Aspergillus avenaceus in 1963 [1]. It belongs to the avenaciolide family of α-methylene bis-γ-lactones, a small subset of fungal metabolites characterized by an α-methylene-γ-lactone moiety cis-fused to a second γ-lactone [2]. The compound exhibits antifungal, antibacterial, and antimycobacterial activities and is a specific inhibitor of glutamate transport in isolated rat liver mitochondria (Ki = 8 μM) [3].

Fungal bis-γ-lactone scaffold for antimicrobial screening
Reported glutamate transport inhibitor (mitochondrial studies)
MurA enzyme inhibition research context
Reported antimycobacterial activity screening context

Why Avenaciolide Substitution Fails


Generic substitution of avenaciolide with other bis-γ-lactones or lactone-containing antifungals fails due to three compound-specific structural requirements. First, the C8 octyl side chain is optimized for antifungal activity—analogues with longer C11 or C17 chains exhibit 2.2- to 17.5-fold higher IC50 values against A. flavus, demonstrating that side chain length directly correlates with potency loss [1]. Second, the α,β-unsaturated carbonyl group is indispensable for antimicrobial activity against MRSA, as confirmed by structure-activity comparison of four avenaciolide derivatives [2]. Third, avenaciolide uniquely inhibits fosfomycin-resistant MurA via a mechanism distinct from the only clinically used MurA-targeted antibiotic, fosfomycin [3].

Side Chain Analogues with C11 or C17 chains may show significantly altered potency in antifungal screening models.
Pharmacophore Derivatives lacking the α,β-unsaturated carbonyl group may eliminate reported anti-MRSA activity.
Mechanism Alternative MurA inhibitors like fosfomycin may not be effective against fosfomycin-resistant strains.

Avenaciolide Differentiation Evidence


Inhibition of Fosfomycin-Resistant MurA

Avenaciolide derivative 2 inhibits both wild-type and fosfomycin-resistant MurA, whereas fosfomycin—the only clinically used MurA-targeted antibiotic—is completely ineffective against bacteria harboring the Cys-to-Asp MurA mutation [1]. The study validated MurA as the drug target via 31P NMR spectroscopy and MS/MS analysis [1].

Fosfomycin-Resistant MurA
Direct comparison
Active against wild-type and Cys-to-Asp mutant MurA; fosfomycin inactive
Supports antimicrobial screening context for resistant MRSA
Validated via 31P NMR and MS/MS
Antibacterial MRSA MurA inhibitor Fosfomycin resistance

Side Chain Length and Antifungal Activity

The C8 octyl side chain of avenaciolide is optimized for antifungal activity. Synthetic analogues [A] (C11 chain) and [B] (C17 chain) exhibited progressively higher IC50 values against Aspergillus flavus, indicating that increasing side chain length beyond C8 reduces potency [1].

Side Chain vs. Potency
Reported
IC50 = 0.11 mM (C8) vs 0.24 mM (C11) vs 1.93 mM (C17) against A. flavus
Supports antifungal screening context and SAR review
Poisoned Food method
Antifungal Structure-activity relationship Aspergillus flavus IC50

MurA-Targeted Anti-MRSA Activity

Among four avenaciolide derivatives (1–4) isolated from Neosartorya fischeri, three exhibited significant antimicrobial activity against MRSA. Derivative 2 was the most potent with MIC values of 8–16 μg/mL [1]. The α,β-unsaturated carbonyl group was identified as indispensable for activity, and MurA was validated as the molecular target [1].

Anti-MRSA Activity
Direct comparison
Derivative 2 MIC = 8–16 μg/mL; α,β-unsaturated carbonyl essential
Supports anti-MRSA screening context
In vitro MIC determination
Antibacterial MRSA MIC MurA

Antimycobacterial Activity Against M. tuberculosis

Bioassay-guided fractionation of a Seimatosporium sp. endophyte extract identified (-)-avenaciolide as the only bioactive constituent exhibiting antimycobacterial activity against Mycobacterium tuberculosis H37Ra [1]. This represents the first report of antimycobacterial activity for avenaciolide [1].

Antimycobacterial Activity
Context-dependent
Sole bioactive constituent against M. tuberculosis H37Ra in bioassay-guided fractionation
Supports antimycobacterial screening context
Data to verify; first report for class
Antimycobacterial Tuberculosis Natural product Endophyte

Specific Glutamate Transport Inhibition

Avenaciolide specifically inhibits glutamate transport in isolated rat liver mitochondria with a Ki of 8 μM [1]. Unlike general mitochondrial uncouplers, avenaciolide interferes with the ability of ADP to stimulate glutamate oxidation without affecting basal glucose oxidation [2]. It also exhibits ionophoric actions on mitochondrial cations [3].

Glutamate Transport
Reported
Ki = 8 μM (rat liver mitochondria)
Supports mitochondrial transport research context
Specific for glutamate; not a general uncoupler
Mitochondrial transport Glutamate inhibitor Ki Biochemical tool

Synthetic Routes and Analog Development

Multiple concise synthetic routes to avenaciolide have been reported, including a 5–6 step synthesis via oxidative cyclization/lactonization from simple, commercially available starting materials [1]. An enantioselective 7-step synthesis using lipase-catalyzed kinetic resolution has also been described [2]. These routes provide access to both avenaciolide and its diastereomer iso-avenaciolide [1].

Synthetic Routes
Method context
5–7 step total synthesis; enantioselective routes available
Supports medicinal chemistry and SAR research context
Access to iso-avenaciolide and analogs
Total synthesis Radical cyclization Enantioselective synthesis Medicinal chemistry

Avenaciolide Application Scenarios


Fosfomycin-Resistant MRSA Drug Discovery

Procure avenaciolide or its derivative 2 for antibacterial discovery programs targeting fosfomycin-resistant MRSA. Avenaciolide derivative 2 inhibits both wild-type and fosfomycin-resistant MurA (Cys-to-Asp mutant), whereas fosfomycin—the only clinically used MurA-targeted antibiotic—is ineffective against this resistance mechanism [1]. The compound demonstrates MIC values of 8–16 μg/mL against MRSA [1].

Agricultural Antifungal Development

Procure avenaciolide for agricultural fungicide development against phytopathogenic fungi. Avenaciolide exhibits an IC50 of 0.11 mmol·L⁻¹ against A. flavus, demonstrating 2.2-fold higher potency than its C11-chain analogue and 17.5-fold higher potency than its C17-chain analogue [2]. It also inhibits mycelial development and conidia germination of Colletotrichum gloeosporioides in vitro [3].

Biochemical Tool for Glutamate Transport Studies

Procure avenaciolide as a specific biochemical inhibitor of mitochondrial glutamate transport. With a Ki of 8 μM in isolated rat liver mitochondria [4], avenaciolide provides a defined, quantifiable tool for studying glutamate transport mechanisms, distinct from general mitochondrial uncouplers that lack this specificity [4]. The compound also interferes with ADP-stimulated glutamate oxidation [4].

Antimycobacterial Natural Product Screening and SAR

Procure (-)-avenaciolide for antimycobacterial screening programs. Bioassay-guided fractionation identified (-)-avenaciolide as the sole bioactive constituent from a Seimatosporium sp. endophyte extract active against Mycobacterium tuberculosis H37Ra [5]. This represents the first report of antimycobacterial activity for this compound class [5].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
MurA inhibition property
Fosfomycin-resistant strain context
Antifungal screening studies
Side-chain dependent activity
Strain-specific IC50 endpoints
Mitochondrial transport research
Glutamate transport inhibition
Ki and uncoupling validation
Antimycobacterial screening studies
Reported bioactivity
Strain-specific endpoint context
Medicinal chemistry / SAR studies
Synthetic accessibility
Enantioselective route availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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